![molecular formula C12H20BIN2O2 B2863752 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester CAS No. 2377608-81-4](/img/structure/B2863752.png)
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester
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Overview
Description
“5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is a chemical compound with the molecular formula C12H20BIN2O2 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” can be achieved through various borylation approaches . One such method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis
The molecular structure of “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is represented by the InChI code1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
. Chemical Reactions Analysis
Boronic esters like “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of alkyl boronic esters is another reaction that has been reported .Physical And Chemical Properties Analysis
The molecular weight of “5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is 362.02 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester: is a valuable building block in organic synthesis. It is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound’s boronic ester group is reactive towards various coupling partners, making it versatile for constructing diverse organic frameworks.
Drug Discovery
In drug discovery, this compound can be utilized to create libraries of chemical analogs. Its boronic ester moiety can undergo various transformations, such as oxidations, aminations, and halogenations, to generate new molecules with potential pharmacological activities .
Material Science
The boronic ester functionality of this compound is useful in material science for the modification of surfaces and the creation of novel materials with specific properties. It can be used to introduce boron-containing groups onto materials, which can impart unique characteristics like flame retardancy or electronic properties .
Catalysis
This compound can act as a catalyst or a catalyst precursor in chemical reactions. The boronic ester group can facilitate various transformations, including protodeboronation, which is a key step in certain catalytic cycles .
Nanotechnology
In nanotechnology, 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester can be used to functionalize nanoparticles. This can lead to the development of reactive oxygen species (ROS)-responsive drug delivery systems, particularly useful in targeting diseases like periodontitis .
Future Directions
properties
IUPAC Name |
5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCEMRFQYIOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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